molecular formula C15H22Cl2N2O B14776078 2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14776078
M. Wt: 317.3 g/mol
InChI Key: ZXZFTCLYQXPIKU-UHFFFAOYSA-N
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Description

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an amino group, a dichlorophenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzyl chloride with 3-methyl-2-butanone in the presence of a base to form an intermediate. This intermediate is then reacted with an amine, such as 2-amino-3-methylbutanamide, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl or phenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Mono-chlorophenyl or phenyl derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,5-dichlorophenyl)acetamide: Shares a similar dichlorophenyl group but has a different amide backbone.

    2-amino-2,5-dichlorobenzophenone: Contains a dichlorophenyl group and an amino group but differs in its overall structure.

Uniqueness

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-7-12(16)5-6-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

ZXZFTCLYQXPIKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C(C)C)N

Origin of Product

United States

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